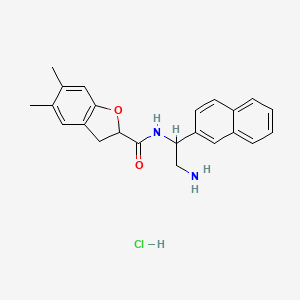

N-(2-Amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

Description

N-(2-Amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide; hydrochloride is a synthetic small molecule characterized by a benzofuran core substituted with methyl groups at positions 5 and 4. The compound features a secondary carboxamide group linked to an ethylamine side chain bearing a naphthalene moiety. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(2-amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2.ClH/c1-14-9-19-12-22(27-21(19)10-15(14)2)23(26)25-20(13-24)18-8-7-16-5-3-4-6-17(16)11-18;/h3-11,20,22H,12-13,24H2,1-2H3,(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFCIFZMANYOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClN2O2 |

| Molecular Weight | 396.9 g/mol |

| CAS Number | 1836818-65-5 |

The compound features a naphthalene moiety linked to a benzofuran structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological pathways. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition: Potential inhibition of monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. This property may have implications for treating mood disorders and neurodegenerative diseases .

- Cytotoxic Effects: Investigations into the cytotoxicity of similar compounds indicate that they may induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

In Vitro Studies

-

Cytotoxicity Against Cancer Cell Lines:

- The compound has been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). Results indicate that it exhibits significant cytotoxic effects, with IC50 values lower than those of established chemotherapeutic agents like cisplatin in certain contexts .

- Mechanistic Insights:

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into the structural features essential for biological activity:

- The presence of specific functional groups on the naphthalene and benzofuran rings enhances binding affinity to target proteins.

- Modifications to the amine group can significantly alter the compound's potency against various biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of N-(2-Amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride:

- Study on MAO Inhibition:

- Cytotoxicity Evaluation:

Comparison with Similar Compounds

Research Findings and Implications

Mode of Action Hypotheses :

- The compound’s benzofuran core resembles motifs in kinase inhibitors (e.g., imatinib derivatives), while its naphthalene group may mimic allosteric modulators of receptors like serotonin or dopamine receptors .

- The hydrochloride salt form likely improves aqueous solubility, enhancing its utility in in vitro assays compared to neutral analogues .

coli and S. aureus).

Q & A

Basic: What are the critical steps in synthesizing N-(2-Amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride?

Methodological Answer:

The synthesis typically involves coupling a naphthalene-derived amine with a substituted benzofuran-carboxylic acid. Key steps include:

- Amide bond formation : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction between the amine and carboxylic acid .

- Purification : Techniques like recrystallization (methanol:water mixtures) or column chromatography to isolate the product .

- Hydrochloride salt formation : Reaction with HCl to improve stability and solubility for biological testing .

Critical Parameters : Reaction time (e.g., 72 hours for completion), solvent selection (acetonitrile:water for solubility), and stoichiometric ratios to minimize by-products .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and assess purity .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm molecular structure by matching proton/carbon environments with expected chemical shifts .

- IR Spectroscopy : Verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : Determine molecular weight accuracy via ESI-MS or MALDI-TOF .

Advanced: How can Design of Experiments (DOE) optimize the synthesis process?

Methodological Answer:

DOE minimizes experimental runs while identifying critical variables:

- Factors to Test : Temperature, solvent polarity, catalyst concentration, and reaction time .

- Response Variables : Yield, purity (HPLC), and reaction efficiency.

- Statistical Models : Use a central composite design to explore nonlinear relationships or a fractional factorial design for screening key parameters .

Case Study : For similar amide couplings, a 2⁴ factorial design revealed solvent polarity (e.g., DMF vs. acetonitrile) as the most significant factor in yield optimization .

Advanced: What computational strategies predict the compound’s biological activity and target interactions?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes/receptors (e.g., kinase inhibitors) by analyzing 3D conformations .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify key binding residues .

Data Contradiction: How should researchers resolve discrepancies in experimental vs. computational activity data?

Methodological Answer:

- Replicate Experiments : Ensure biological assays (e.g., IC₅₀ measurements) are repeated under controlled conditions to rule out technical variability .

- Validate Models : Cross-check computational predictions with experimental SAR (structure-activity relationship) data from structurally related compounds .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., force field inaccuracies) and experimental measurements (e.g., assay sensitivity limits) .

Stability: What factors influence the compound’s stability, and how can they be tested?

Methodological Answer:

- Degradation Pathways : Hydrolysis (amide bond), oxidation (naphthalene ring), or photodegradation.

- Testing Protocols :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH Stability : Assess solubility and degradation kinetics in buffers (pH 1–13) .

- Storage Recommendations : Lyophilized form at -20°C in inert atmospheres to prolong shelf life .

Biological Activity: How to design assays for evaluating target-specific interactions?

Methodological Answer:

- Target Selection : Prioritize pathways based on structural analogs (e.g., benzofuran derivatives targeting GPCRs or kinases) .

- Assay Types :

- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based kinase assays .

- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) and flow cytometry .

- Controls : Include positive controls (known inhibitors) and vehicle-treated samples to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.